molecular formula C13H17NO B5848278 1-(3,4-dimethylbenzoyl)pyrrolidine

1-(3,4-dimethylbenzoyl)pyrrolidine

Cat. No.: B5848278
M. Wt: 203.28 g/mol
InChI Key: RCMCDYXVKYLVRJ-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylbenzoyl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 3,4-dimethylbenzoyl group. Pyrrolidine, a five-membered nitrogen-containing heterocycle, is a versatile scaffold in medicinal chemistry due to its ability to interact with various biological targets

Preparation Methods

The synthesis of 1-(3,4-dimethylbenzoyl)pyrrolidine typically involves the acylation of pyrrolidine with 3,4-dimethylbenzoyl chloride. The reaction is carried out under anhydrous conditions using a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction proceeds as follows:

    Reactants: Pyrrolidine and 3,4-dimethylbenzoyl chloride.

    Conditions: Anhydrous solvent (e.g., dichloromethane), triethylamine as a base, and low temperature to control the reaction rate.

    Procedure: The 3,4-dimethylbenzoyl chloride is added dropwise to a solution of pyrrolidine and triethylamine in dichloromethane. The mixture is stirred at low temperature until the reaction is complete.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(3,4-Dimethylbenzoyl)pyrrolidine can undergo various chemical reactions, including:

Scientific Research Applications

1-(3,4-Dimethylbenzoyl)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylbenzoyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity due to its conformational flexibility and ability to participate in hydrogen bonding and hydrophobic interactions. The 3,4-dimethylbenzoyl group can further modulate the compound’s pharmacokinetic properties, such as solubility and metabolic stability .

Comparison with Similar Compounds

1-(3,4-Dimethylbenzoyl)pyrrolidine can be compared with other pyrrolidine derivatives and benzoyl-substituted compounds:

Properties

IUPAC Name

(3,4-dimethylphenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-10-5-6-12(9-11(10)2)13(15)14-7-3-4-8-14/h5-6,9H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCMCDYXVKYLVRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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